L-Tyrosyl-L-prolyl-L-leucyl-glycinamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H33N5O5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31) |
InChI Key |
FEARKJXFXOBPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Historical Context and Initial Characterization of Tyr Mif 1
The investigation into the Tyr-MIF-1 family of peptides emerged from earlier research on hypothalamic peptides, specifically Melanocyte-Stimulating Hormone Release-Inhibiting Factor-1 (MIF-1). nih.gov MIF-1 (Pro-Leu-Gly-NH2) was a groundbreaking discovery as it was the first hypothalamic peptide demonstrated to exert effects "up" on the brain, rather than solely "down" on the pituitary gland. nih.gov This discovery paved the way for exploring other related peptides and their potential CNS functions. oup.com
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) was subsequently identified as an endogenous neuropeptide and characterized as a key member of this peptide family. innopep.comnih.gov Initial characterization revealed its nature as a tetrapeptide with the ability to modulate opioid systems. nih.govwikipedia.org Research showed that Tyr-MIF-1 exhibits anti-opiate activity and possesses a notable selectivity for the mu-opioid binding site. nih.gov This finding was significant, as it suggested the existence of endogenous peptides that could antagonize opiate actions, a concept that was later validated with further discoveries. nih.gov The identification of Tyr-MIF-1 and its relatives, isolated from bovine hypothalamus and human brain cortex, expanded the known repertoire of biologically active brain peptides. researchgate.net
Relationship to Endogenous Peptides: Melanocyte Stimulating Hormone Release Inhibiting Factor 1 Mif 1 and Oxytocin
Tyr-MIF-1 has a direct biochemical and functional relationship with both MIF-1 and the hormone oxytocin (B344502). MIF-1 itself is an endogenous peptide fragment that can be derived from the cleavage of oxytocin. wikipedia.orgqyaobio.com This establishes a foundational link between oxytocin and the MIF-1 family of peptides.
The connection between Tyr-MIF-1 and MIF-1 is that of a precursor and its product. Studies have demonstrated that Tyr-MIF-1 can be enzymatically converted to MIF-1. innopep.comnih.gov Specifically, this conversion occurs in brain mitochondria, where the N-terminal tyrosine residue is cleaved from Tyr-MIF-1 to form the tripeptide MIF-1. nih.gov This precursor-product relationship suggests a potential regulatory mechanism for the levels and activities of both peptides within the brain. nih.govgenscript.com
While Tyr-MIF-1 can generate MIF-1, its own functional profile differs. For instance, unlike the proposed role for MIF-1, in vitro studies indicated that Tyr-MIF-1 does not inhibit the release of melanocyte-stimulating hormone (MSH). oup.com This functional distinction underscores the unique roles each peptide may play within the central nervous system, despite their structural relationship.
Broad Significance in Neuropeptide Science and Neuropharmacology
Endogenous Formation Pathways
The precise biosynthetic pathway of Tyr-MIF-1 is an area of ongoing research. However, its structural relationship with other endogenous peptides provides clues to its origins.
Tyr-MIF-1 belongs to a family of peptides that are closely related to oxytocin. nih.govnih.gov The formation of a related, smaller peptide, MIF-1 (Prolyl-leucyl-glycinamide), is known to occur through the enzymatic degradation of oxytocin. nih.gov Specifically, the C-terminal tail of oxytocin is cleaved by the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP) to form MIF-1. nih.govauctoresonline.org
While Tyr-MIF-1 is structurally an extension of MIF-1 with a tyrosine residue at the N-terminus, the specific enzymatic process that derives Tyr-MIF-1 from an oxytocin precursor has not been fully elucidated. The prevailing hypothesis is that it is formed through similar post-translational processing of a larger precursor protein, likely the same oxytocin-neurophysin precursor, but the exact enzyme or alternative pathway remains to be definitively identified.
The specific enzymes responsible for the synthesis of Tyr-MIF-1 have not been discretely localized within the central nervous system. However, the localization of its potential precursor, oxytocin, is well-documented. Oxytocin is synthesized within the magnocellular neurons of the paraventricular and supraoptic nuclei of the hypothalamus. auctoresonline.orgresearchgate.net From there, it is transported to the posterior pituitary for secretion or released within other brain regions. researchgate.net It is plausible that the enzymatic machinery required to process the oxytocin precursor into Tyr-MIF-1 would be present in these hypothalamic regions or in other areas where the precursor is transported.
Enzymatic Degradation and Metabolic Fate
The biological activity of Tyr-MIF-1 is tightly regulated by its rapid degradation and metabolism, which varies significantly depending on the biological environment.
The primary enzymatic degradation of Tyr-MIF-1 in the brain is initiated by the cleavage of the Tyr-Pro bond. This action is carried out by a specific brain aminopeptidase. nih.gov This enzyme is found in the cytosol of brain cells, with lower activity associated with synaptosomal plasma membranes and microsomes. nih.gov
Studies have characterized this peptidase activity, noting its inhibition by bestatin, a known aminopeptidase inhibitor. nih.gov Conversely, the enzyme is not affected by puromycin (B1679871). nih.gov Other purified aminopeptidases, such as arylamidase, Mn²⁺-activated aminopeptidase, and leucine (B10760876) aminopeptidase, have been shown to be inactive towards Tyr-MIF-1, highlighting the specificity of the degrading enzyme. nih.gov
The metabolic stability of Tyr-MIF-1 shows marked differences between the bloodstream and the central nervous system. In both human and rat plasma, the degradation of Tyr-MIF-1 is rapid. In contrast, the peptide is exceptionally stable in cerebrospinal fluid (CSF), where its calculated half-life for degradation is approximately 11.4 days.
The primary degradation product identified in biological systems is the dipeptide Tyr-Pro. This indicates that the initial and principal metabolic step is the cleavage of the peptide bond between proline and leucine. Notably, studies have shown that Tyr-MIF-1 does not serve as a significant precursor to MIF-1, as only minimal amounts of MIF-1 are formed during its degradation.
| Biological System | Relative Stability | Primary Metabolite | Key Finding |
|---|---|---|---|
| Human Plasma | Low (Rapid Degradation) | Tyr-Pro | Degradation is rapid, limiting systemic half-life. |
| Rat Plasma | Low (Rapid Degradation) | Tyr-Pro | More than 50% degraded within 5 minutes. nih.gov |
| Rat Cerebrospinal Fluid (CSF) | Very High (Extremely Stable) | Tyr-Pro | Calculated half-life of 11.4 days. |
Distribution and Localization within Neural and Endocrine Tissues
Tyr-MIF-1 is an endogenous peptide found in both the central nervous system and the periphery. nih.govnih.gov Its distribution suggests roles in both neural and endocrine regulation. Immunoreactivity for Tyr-MIF-1 has been detected in rat plasma, and the peptide itself has been isolated from bovine hypothalami and identified in human brain cortex. dntb.gov.ua This distribution pattern, particularly its presence in the hypothalamus, aligns with the location of its potential precursor, oxytocin, which is synthesized in the hypothalamus and released from the posterior pituitary gland. auctoresonline.org This suggests that Tyr-MIF-1 may be part of the complex signaling pathways of the hypothalamic-pituitary axis. Furthermore, specific binding sites for Tyr-MIF-1 have been identified on isolated brain capillaries, suggesting a role in transport across the blood-brain barrier. nih.gov
Dopaminergic System Modulatory Actions
L-Tyrosyl-L-prolyl-L-leucyl-glycinamide and its related peptides, such as L-prolyl-L-leucyl-glycinamide (PLG), demonstrate significant modulatory effects on the dopaminergic system. These actions are not typical of direct agonists or antagonists but rather point to a more nuanced role in regulating dopamine (B1211576) receptor function and subsequent signaling pathways.
Specific Interactions with Dopamine Receptor Subtypes (e.g., D2 Receptor)
Research has consistently shown that the modulatory effects of this peptide family are particularly prominent at the dopamine D2 receptor. Studies using bovine striatal membranes have demonstrated that PLG interacts with the D2 receptor to modulate agonist binding. nih.govcapes.gov.brscispace.com The peptide does not appear to affect the binding of antagonists, such as spiperone, indicating a specific influence on the receptor's response to agonists. scispace.comumn.edu This interaction is crucial as the D2 receptor is a key component in pathways controlling motor function, motivation, and reward. nih.gov The selective modulation of the D2 receptor's agonist affinity suggests a potential to fine-tune dopaminergic neurotransmission. nih.govumn.edu
Allosteric Modulation of Agonist Binding Affinity States
The primary mechanism through which this compound and its analogs influence the D2 receptor is via allosteric modulation. nih.gov This means they bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for dopamine and other agonists. unc.edumdpi.com This interaction induces conformational changes in the receptor, which in turn alters the affinity of the orthosteric site for its agonists. nih.gov
Investigations have revealed that PLG causes a dose-dependent enhancement of binding for D2 receptor agonists like N-propylnorapomorphine (NPA). capes.gov.brscispace.comumn.edu This modulation is characterized by an increase in both the population and the affinity of the high-affinity state of the D2 receptor. capes.gov.brscispace.comumn.edu Concurrently, there is a decrease in the number of low-affinity binding sites. capes.gov.brumn.edu The high-affinity state of the D2 receptor is the conformation that couples to intracellular G-proteins to initiate a signaling cascade. By stabilizing this state, the peptide enhances the receptor's interaction with its G-protein, thereby potentiating the effects of dopamine agonists. capes.gov.br This is further supported by the finding that PLG can partially counteract the inhibitory effect of 5′-guanylyl-imidodiphosphate (Gpp(NH)p), a GTP analog that uncouples receptors from G-proteins and promotes the low-affinity state. capes.gov.brumn.edu
| Parameter | Observation | Reference |
|---|---|---|
| Agonist Binding ([³H]NPA) | Dose-dependent enhancement | capes.gov.brscispace.comumn.edu |
| Antagonist Binding ([³H]spiroperidol) | No effect | scispace.comumn.edu |
| High-Affinity State | Increased population and affinity | capes.gov.brumn.edu |
| Low-Affinity State | Decreased population | capes.gov.brumn.edu |
| Gpp(NH)p-induced Inhibition | Partially antagonized/attenuated | capes.gov.brumn.edu |
Influence on Nigrostriatal Dopaminergic Neurotransmission
The nigrostriatal pathway, which originates in the substantia nigra and projects to the striatum, is a critical substrate for motor control and is profoundly affected in Parkinson's disease. nih.gov Studies investigating the effects of MIF-I on this pathway have found that the peptide does not directly alter key functional processes of dopaminergic neurons when administered alone. nih.gov For instance, it did not change the active uptake of dopamine by synaptosomes or the activity of enzymes crucial for dopamine synthesis, such as tyrosine hydroxylase and dopa decarboxylase, in the striatum and substantia nigra. nih.gov However, other research suggests that PLG may act as a modulator on dopamine receptors within the striatum, particularly in conjunction with other substances like apomorphine. scielo.br These findings suggest that the influence of Tyr-MIF-1 peptides on nigrostriatal neurotransmission is likely indirect, occurring through the modulation of postsynaptic D2 receptor sensitivity rather than by directly altering presynaptic dopamine metabolism or release. nih.govscielo.br
Role in Regulating Immediate Early Gene Expression (e.g., c-fos)
Immediate early genes (IEGs), such as c-fos, are rapidly transcribed in response to neuronal stimulation and their protein products are often used as markers for neuronal activity. nih.govmdpi.comfrontiersin.org The administration of Tyr-W-MIF-1, a related peptide with high affinity for mu-opiate receptors, has been shown to induce the expression of the FOS protein in various brain regions. nih.gov This activation was observed in several limbic structures, including the nucleus accumbens, cingulate cortex, and the central nucleus of the amygdala. nih.gov FOS expression was also noted in diencephalic nuclei, such as the supraoptic and paraventricular nuclei of the hypothalamus. nih.gov The induction of c-fos indicates that the peptide can activate specific neuronal populations in brain areas associated with nociception, stress, and reward, providing a map of its central activity. nih.gov
Opiate Receptor System Engagement
In addition to its effects on the dopaminergic system, this compound (Tyr-MIF-1) is recognized for its interactions with the opioid receptor system. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical mediators of analgesia, mood, and reward. nih.govfrontiersin.org
Binding Profiles and Selectivity for Mu-Opiate Receptors
Binding studies have established that Tyr-MIF-1 interacts with opioid receptors, showing a notable preference for the mu-opiate receptor subtype. nih.govnih.gov When compared with other opioid peptides, Tyr-MIF-1 demonstrates a relatively selective action at mu-receptors. nih.gov In competitive binding assays, Tyr-MIF-1 inhibited the binding of the selective mu-agonist DAGO with an IC50 of approximately 1 microM. nih.gov In contrast, it was significantly less effective at displacing ligands from the delta-opiate receptor, inhibiting less than 50% of binding even at high concentrations. nih.gov This profile suggests that Tyr-MIF-1 acts as a weak but selective inhibitor or modulator at mu-type opiate receptors. nih.gov This interaction is thought to contribute to its ability to modulate the effects of opiates like morphine. nih.gov
| Receptor Type | Ligand Displaced | Binding Activity of Tyr-MIF-1 | Reference |
|---|---|---|---|
| Mu (μ) | ¹²⁵I-DAGO | Inhibited binding with an IC50 of ~1 µM | nih.gov |
| Delta (δ) | ¹²⁵I-DPDPE | Weak inhibition (<50% at 10-50 µM) | nih.gov |
| General Mu (μ) Type | Morphine | Weakly and selectively inhibits | nih.gov |
Manifestation of Anti-Opiate Activities
This compound, also known as Tyr-MIF-1, demonstrates significant anti-opiate activities, positioning it as an important endogenous modulator of the opioid system. nih.govwikipedia.org Research has consistently shown that this tetrapeptide can counteract the effects of both exogenous and endogenous opiates. nih.gov Its anti-opioid properties are primarily mediated through its interaction with mu-opioid receptors (MORs), for which it displays a notable, albeit low, affinity and selectivity. nih.govnih.gov
The anti-opiate actions of Tyr-MIF-1 are multifaceted, as evidenced by various preclinical studies. It has been shown to significantly reduce the analgesic effect of morphine in acute pain models. nih.govresearchgate.netmdpi.com Furthermore, Tyr-MIF-1 plays a role in the development of opioid tolerance. Studies have indicated that it can impair the development of tolerance to the antinociceptive effects of morphine. nih.govmdpi.com This suggests that Tyr-MIF-1 may be involved in the neuroadaptive processes that lead to reduced opioid efficacy with chronic use.
In addition to attenuating analgesia and tolerance, Tyr-MIF-1 has been observed to exacerbate the symptoms of opioid withdrawal. In morphine-dependent animal models, the administration of Tyr-MIF-1 can trigger an abstinence syndrome, highlighting its antagonistic properties within the opioid system. nih.govnih.govmdpi.com Interestingly, chronic, but not acute, administration of morphine has been found to alter the binding sites for Tyr-MIF-1 in the brain, suggesting a dynamic interplay between the opioid system and this endogenous anti-opiate peptide. nih.gov
The anti-opioid effects of Tyr-MIF-1 are generally more potent than those of its related peptide, MIF-1 (Pro-Leu-Gly-NH2). nih.gov While both peptides can antagonize opiate actions, the presence of the N-terminal tyrosine residue in Tyr-MIF-1 appears to be crucial for its enhanced activity at opioid receptors. nih.gov
| Activity | Description | Key Findings |
|---|---|---|
| Antagonism of Morphine-Induced Analgesia | Reduction of the pain-relieving effects of morphine. | Tyr-MIF-1 significantly decreases the analgesic response to morphine in various animal models of pain. nih.govresearchgate.net |
| Impairment of Morphine Tolerance | Interference with the development of tolerance to the chronic use of morphine. | Administration of Tyr-MIF-1 can hinder the neuroadaptive changes that lead to morphine tolerance. nih.govmdpi.com |
| Exacerbation of Opioid Withdrawal | Intensification of the symptoms associated with the cessation of opioid use. | In morphine-dependent subjects, Tyr-MIF-1 can precipitate withdrawal symptoms. nih.govnih.gov |
| Receptor Interaction | Binding to and modulation of opioid receptors. | Exhibits selectivity for the mu-opioid receptor. nih.gov Chronic morphine administration can lead to a reduction in Tyr-MIF-1 binding sites. nih.gov |
Melanocyte-Stimulating Hormone (MSH) Release-Inhibiting Activity (Contextualizing Tyr-MIF-1 via MIF-1)
To understand the context of this compound (Tyr-MIF-1), it is essential to first consider the peptide from which its name is derived: Melanocyte-Stimulating Hormone (MSH) Release-Inhibiting Factor-1 (MIF-1). MIF-1, with the structure Pro-Leu-Gly-NH2, is an endogenous peptide that has been shown to inhibit the release of MSH. oup.comwikipedia.org It is a C-terminal tripeptide of the hormone oxytocin. nih.govwikipedia.org While the primary physiological regulation of MSH release is considered to be inhibitory, MIF-1's precise role as the definitive physiological inhibitor is still a subject of investigation. oup.com
In contrast to MIF-1, in vitro studies have indicated that Tyr-MIF-1 does not appear to be a potent direct inhibitor of MSH release. oup.com Experiments using perfused frog and rat pituitaries have shown that Tyr-MIF-1 fails to inhibit the release of alpha-MSH-like immunoreactivity. oup.com However, a significant biochemical link exists between these two peptides. Research has demonstrated that Tyr-MIF-1 can serve as a precursor to MIF-1 in brain mitochondria. nih.gov This metabolic pathway suggests an indirect role for Tyr-MIF-1 in the regulation of MSH, where its conversion to the more active MIF-1 could lead to the inhibition of MSH release. This conversion process is not readily apparent in crude brain homogenates, highlighting the specific subcellular localization of this enzymatic activity. nih.gov
Therefore, while Tyr-MIF-1 itself may not be a primary MSH-release inhibiting factor, its relationship with MIF-1 provides a crucial context for its nomenclature and potential indirect physiological functions. The anti-opiate activities of Tyr-MIF-1 and the MSH-release inhibiting properties of its metabolic product, MIF-1, underscore the multifunctional nature of this family of peptides.
| Peptide | Structure | Direct MSH Release-Inhibiting Activity | Relationship |
|---|---|---|---|
| MIF-1 | Pro-Leu-Gly-NH2 | Demonstrated inhibitory effects on MSH release. oup.comwikipedia.org | Metabolic product of Tyr-MIF-1 in brain mitochondria. nih.gov |
| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH2 | Does not appear to be a potent direct inhibitor of MSH release. oup.com | Can serve as a precursor for the formation of MIF-1. nih.gov |
Identification of Putative Novel Receptors for Tyr-MIF-1 and Related Peptides
The Tyr-MIF-1 family of peptides, which includes this compound (Tyr-MIF-1), Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), and Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2), exhibits complex binding profiles that suggest the existence of novel, specific receptors beyond the classical opioid receptors. researchgate.netnih.gov While some members of this family, like Tyr-MIF-1 and Tyr-W-MIF-1, show affinity for mu-opioid receptors, they also bind to distinct, non-opiate sites. nih.govnih.gov
Tyr-W-MIF-1, for instance, not only binds to mu-opioid receptors but also possesses its own specific binding sites. nih.gov This peptide can act as both an opiate agonist and antagonist, with its antagonist activity likely mediated through the blockade of the supraspinal mu1-opioid receptor. nih.govnih.gov
Even more compelling evidence for novel receptors comes from the study of Tyr-K-MIF-1. This peptide, isolated from human brain cortex, displays a unique binding profile. Unlike Tyr-MIF-1 and Tyr-W-MIF-1, Tyr-K-MIF-1 does not bind to the mu-opioid site. nih.gov However, it is capable of binding to the Tyr-MIF-1 binding site. nih.gov Crucially, of these peptides, only Tyr-K-MIF-1 binds to its own distinct site in brain tissue. nih.gov The antinociceptive effects of Tyr-K-MIF-1 appear to be mediated through the histaminergic system, further distinguishing its mechanism of action from that of other Tyr-MIF-1 family members. nih.govnih.gov
The existence of these specific, non-opiate binding sites for each of the Tyr-MIF-1 family peptides points towards a system of novel receptors that mediate their diverse biological activities. These putative receptors may play a significant role in modulating pain, opioid dependence, and other neurological processes, representing a promising area for future pharmacological research.
Structure Activity Relationships Sar and Rational Design of L Tyrosyl L Prolyl L Leucyl Glycinamide Tyr Mif 1 Analogs
Systematic Modification of Amino Acid Residues and Backbone Structure
N-Terminal and C-Terminal Derivatizations
Modifications at the N-terminus (Tyrosine¹) and C-terminus (Glycinamide⁴) are fundamental strategies in peptide drug design. The C-terminal amide of Tyr-MIF-1 is a common feature in many biologically active neuropeptides and is generally understood to protect against degradation by carboxypeptidases. However, studies on Tyr-MIF-1's free acid analog, L-Tyrosyl-L-prolyl-L-leucyl-glycine (YPLG), have shown that the C-terminal amide is not an absolute requirement for all biological activities. Research indicates that the free acid form retains the ability to increase the binding of ³H-apomorphine to rat striatal receptors in vitro. nih.gov Furthermore, in the related Tyr-W-MIF-1 family, the free acid analog was found to be the most potent opiate antagonist in inhibiting the activity of DAMGO on the ileum from morphine-tolerant guinea pigs. researchgate.net This suggests that the C-terminal functional group can be modified to fine-tune the pharmacological profile of the peptide, potentially shifting its activity from agonist to antagonist.
Incorporation of Alpha, Alpha-Disubstituted Amino Acids
A key strategy in peptidomimetic design is the incorporation of sterically hindered amino acids, such as α,α-disubstituted α-amino acids, into a peptide sequence. nih.govrsc.org These unnatural amino acids serve as potent modifiers of peptide conformation. By restricting the rotational freedom around the peptide backbone, their inclusion can induce or stabilize specific secondary structures, such as β-turns. This conformational constraint can lead to analogs with improved properties, including enhanced receptor binding affinity, greater selectivity for receptor subtypes, and increased resistance to enzymatic degradation. While the synthesis of peptides containing these building blocks can be challenging, it represents a rational approach to developing more potent and stable Tyr-MIF-1 analogs. nih.govrsc.org
Cyclization Strategies and Conformational Constraints
Cyclization is a powerful method for imposing rigid conformational constraints on a linear peptide. This reduction in flexibility can pre-organize the peptide into a bioactive conformation that fits a target receptor more precisely, often leading to a significant increase in binding affinity and biological activity. Furthermore, the cyclic structure can protect the peptide from degradation by exopeptidases.
This strategy has been successfully applied to analogs of the closely related peptide Tyr-W-MIF-1. Two cyclic analogs were synthesized and found to be approximately 200-fold more potent as analgesics than the linear parent peptide in the rat tail flick test following intracerebroventricular injection. nih.govsci-hub.ru This dramatic increase in potency highlights the effectiveness of cyclization in enhancing the pharmacological efficacy of the Tyr-MIF-1 peptide family. nih.gov
Functional Assessment of Peptidomimetics and Analogs
The functional consequences of these structural modifications are evaluated through a combination of receptor binding assays and preclinical pharmacological tests.
Receptor Binding Affinities of Synthetic Derivatives
Tyr-MIF-1 and its analogs exhibit a complex binding profile, interacting with both specific Tyr-MIF-1 binding sites and classical opioid receptors. researchgate.net Tyr-MIF-1 itself binds to a high-affinity site in the rat brain that is saturable and specific. nih.gov Scatchard analysis revealed an apparent dissociation constant (Kd) of 91 nM for this unique site. nih.gov
In addition to its own binding site, the Tyr-MIF-1 family shows affinity for the mu-opioid receptor. researchgate.net Structure-activity relationship studies comparing Tyr-MIF-1 with Tyr-W-MIF-1 (where Leucine (B10760876) is replaced by Tryptophan) show that Tyr-W-MIF-1 and its analogs are more potent in displacing [³H]-DAMGO from mu-opiate receptors in rat brain. nih.govnih.gov This indicates that the residue at position 3 is a key determinant of mu-opioid receptor affinity. The C-terminal free acid analog of Tyr-MIF-1 (YPLG) was also shown to increase the binding of a dopamine (B1211576) agonist to striatal receptors, demonstrating that modifications can alter receptor interaction profiles. nih.gov
| Compound | Receptor/Binding Site | Finding | Reference |
|---|---|---|---|
| L-Tyrosyl-L-prolyl-L-leucyl-glycinamide (Tyr-MIF-1) | Specific Tyr-MIF-1 Site (Rat Brain) | Binds with high affinity (Kd = 91 nM). | nih.gov |
| Tyr-W-MIF-1 and its analogs | Mu-Opioid Receptor (Rat Brain) | More potent in displacing [³H]-DAMGO than Tyr-MIF-1 and its analogs. | nih.gov |
| Tyr-W-MIF-1 | Mu-Opioid Receptor | A more selective ligand for the mu receptor compared to Tyr-MIF-1. | nih.gov |
| L-Tyrosyl-L-prolyl-L-leucyl-glycine (YPLG) | Dopamine Receptors (Rat Striatum) | Increased the in vitro binding of ³H-apomorphine. | nih.gov |
Pharmacological Potency and Efficacy in Preclinical Assays
The pharmacological profile of Tyr-MIF-1 is multifaceted, with analogs demonstrating both opioid agonist and antagonist activities. nih.gov In the guinea pig ileum assay, Tyr-W-MIF-1 was found to be a more potent opiate agonist than Tyr-MIF-1. researchgate.net Conversely, several analogs also showed anti-opiate activity, particularly in tissues from morphine-tolerant animals. researchgate.netnih.gov
The anti-opioid properties are evident in preclinical models of analgesia. Peripherally administered Tyr-MIF-1 and its analogs, at doses as low as 0.001 mg/kg, were able to block the analgesic effects of morphine in both the tail-flick and scratching tests in mice. nih.gov
The most significant enhancements in potency have been observed with conformationally constrained cyclic analogs. As noted, cyclic analogs of Tyr-W-MIF-1 were about 200 times more potent than the parent peptide in producing analgesia. nih.gov At a 1 microgram dose, the analgesic effect of these cyclic peptides lasted between 40 and 60 minutes, comparable to morphine and the potent mu-selective enkephalin analog DAMGO. nih.gov
| Compound/Analog Type | Preclinical Assay | Key Finding | Reference |
|---|---|---|---|
| Cyclic Analogs of Tyr-W-MIF-1 | Analgesia (Rat Tail Flick Test) | Approximately 200-fold more potent than the linear parent peptide. | nih.govsci-hub.ru |
| Tyr-W-MIF-1 | Opiate Agonism (Guinea Pig Ileum) | More potent agonist than Tyr-MIF-1. | researchgate.net |
| Tyr-W-MIF-1 Free Acid | Opiate Antagonism (Morphine-Tolerant Guinea Pig Ileum) | The most potent antagonist among analogs tested. | researchgate.net |
| Tyr-MIF-1 and its analogs | Anti-Morphine Activity (Mouse Tail-Flick & Scratching Tests) | Blocked morphine-induced analgesia at doses as low as 0.001 mg/kg. | nih.gov |
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques have become indispensable tools in the field of medicinal chemistry and drug design. For this compound (Tyr-MIF-1) and its analogs, these in silico approaches provide profound insights into the structural features governing their biological activity. By simulating the behavior of these peptides at an atomic level, researchers can elucidate their conformational preferences and predict their interactions with biological targets, thereby guiding the rational design of more potent and selective analogs.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a peptide is intrinsically linked to its biological function. Conformational analysis of Tyr-MIF-1 has revealed that this tetrapeptide is not a rigid structure but rather exists in a dynamic equilibrium between different spatial arrangements. The inherent flexibility of the peptide backbone, combined with the specific constraints imposed by its amino acid sequence, gives rise to a complex energy landscape with multiple local energy minima, each corresponding to a distinct conformer.
A pivotal study utilizing one-dimensional and two-dimensional proton nuclear magnetic resonance (¹H-NMR) spectroscopy has provided significant insights into the conformational behavior of Tyr-MIF-1 in an aqueous solution. nih.gov The results demonstrated that Tyr-MIF-1 exists in a state of slow exchange between two major conformers. This conformational heterogeneity is primarily attributed to the cis-trans isomerization of the peptide bond between the Tyrosine (Tyr) and Proline (Pro) residues. nih.gov
Further analysis of the NMR data, specifically the temperature dependence of the chemical shifts of the proline protons, revealed a significant structural feature of the major conformer. In this predominant state, the aromatic ring of the N-terminal tyrosine residue is positioned in close proximity to the pyrrolidine (B122466) ring of the adjacent proline residue. nih.gov This interaction is not observed in the minor conformer. nih.gov This finding suggests that the major, and likely more stable, conformation is stabilized by intramolecular interactions between the first two amino acid residues.
| Parameter | Observation | Implication on Energy Landscape | Source |
| Conformational State | Slow exchange between two distinct conformers. | Existence of at least two stable energy minima. | nih.gov |
| Origin of Conformers | Attributed to cis-trans isomerization of the Tyr-Pro peptide bond. | The energy barrier between the two minima is related to the rotational barrier of the peptide bond. | nih.gov |
| Population Distribution | Minor conformer: 30 ± 3%Major conformer: ~70% | The two energy minima have different energy levels, with the major conformer representing the global energy minimum in the solution. | nih.gov |
| Intramolecular Interactions | Proximity of Tyr aromatic ring and Pro pyrrolidine ring in the major conformer. | Stabilization of the major conformer's energy well through favorable intramolecular forces. | nih.gov |
Ligand-Receptor Docking and Interaction Predictions
Understanding how Tyr-MIF-1 and its analogs bind to their receptors is crucial for elucidating their mechanism of action and for the rational design of new derivatives with improved pharmacological profiles. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These predictions, combined with scoring functions that estimate the binding affinity, provide a virtual snapshot of the ligand-receptor interactions at an atomic level.
The primary biological target for the opioid-like activities of Tyr-MIF-1 is the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. researchgate.net Docking studies of Tyr-MIF-1 analogs have been performed using the crystal structure of the mu-opioid receptor (PDB ID: 4DKL) to explore the structure-activity relationships within this peptide family. researchgate.netrcsb.org
While the specific atomic interactions for this compound itself are not detailed in the available literature, the general principles of peptide-GPCR binding and data from related analogs suggest a likely binding mode. The N-terminal tyrosine residue is a common feature of many opioid peptides and is known to be critical for their interaction with opioid receptors. It is hypothesized that the phenolic side chain and the protonated N-terminal amine of the tyrosine residue of Tyr-MIF-1 form key interactions within the binding pocket of the MOR. This is consistent with the binding of other opioid peptides and small molecule agonists to this receptor.
Binding affinity studies have quantified the interaction of Tyr-MIF-1 and its analogs with various opioid receptors. These experimental data are essential for validating and refining the predictions from molecular docking simulations. For instance, Tyr-MIF-1 exhibits a relatively high selectivity for the mu-opioid receptor over the delta and kappa opioid receptors. nih.govnih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Source |
| This compound | Mu (µ) | ~1 µM | High (400-fold over delta, 700-fold over kappa) | nih.gov |
| Tyr-W-MIF-1 | Mu (µ) | 71 nM | High (200-fold over delta and kappa) | nih.gov |
| Cyclized Tyr-W-MIF-1 Analog | Mu (µ) | 1.3 nM | High | nih.gov |
The correlation of docking scores with experimentally determined in vivo activity for a series of Tyr-MIF-1 analogs suggests that computational approaches can be highly valuable in predicting the biological effects of novel compounds. researchgate.net These models allow for the pre-screening of virtual libraries of analogs, prioritizing the synthesis and biological evaluation of candidates with the most promising predicted binding characteristics. This synergy between computational prediction and experimental validation accelerates the discovery and optimization of new therapeutic agents based on the Tyr-MIF-1 scaffold.
Pharmacological Effects of L Tyrosyl L Prolyl L Leucyl Glycinamide Tyr Mif 1 in Preclinical Animal Models
Neuropsychiatric and Neurological Phenotypes
L-Tyrosyl-L-prolyl-L-leucyl-glycinamide, a naturally occurring tetrapeptide also known as Tyr-MIF-1, has been the subject of extensive preclinical investigation to elucidate its role in the central nervous system. These studies have utilized a variety of animal models to explore its potential effects on neuropsychiatric and neurological conditions, revealing a complex profile of activity that includes modulation of mood-related behaviors and motor control systems.
Anti-Immobility Effects in Models of Behavioral Despair
Models of behavioral despair, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used screening tools to assess the potential antidepressant-like activity of novel compounds. amegroups.org These tests are predicated on the observation that when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture, a behavior that is reduced by the administration of clinically effective antidepressant drugs. amegroups.org
Research has shown that peptides belonging to the Tyr-MIF-1 family can exert effects in these models. Specifically, Tyr-MIF-1 was found to be active in the water wheel test, another model used to screen for antidepressant drugs. mdpi.com The activity of Tyr-MIF-1 and its parent peptide, MIF-1, in these tests suggests a potential role in modulating the neurobiological substrates of depression-like behaviors. nih.gov The effects of these peptides can be complex, sometimes exhibiting a biphasic or inverted U-shaped dose-response relationship, where increasing doses may lead to diminishing effects. researchgate.net
Interactive Data Table: Effect of Tyr-MIF-1 Family Peptides on Immobility (Illustrative data based on typical findings; specific quantitative results for Tyr-MIF-1 in FST/TST are not detailed in the provided sources)
Attenuation of Neuroleptic-Induced Catalepsy and Motor Dysfunctions
Neuroleptic drugs, particularly typical antipsychotics that act as dopamine (B1211576) D2 receptor antagonists like haloperidol, can induce catalepsy in rodents. nih.govdntb.gov.ua This state of motor immobility and muscular rigidity is considered a preclinical model for the extrapyramidal side effects observed in humans, such as parkinsonism. nih.gov
Studies in rat models have demonstrated that Tyr-MIF-1 can significantly counteract these motor dysfunctions. Acute administration of Tyr-MIF-1 was shown to inhibit haloperidol-induced catalepsy. nih.gov This effect followed an inverted U-shaped dose-response curve, indicating that the peptide's efficacy is optimal within a specific concentration range. nih.gov The parent peptide, MIF-1 (also known as L-prolyl-L-leucyl-glycinamide or PLG), has also been shown to attenuate neuroleptic-induced catalepsy, particularly with chronic administration. nih.gov The underlying mechanism may involve the modulation of dopamine receptor sensitivity. nih.gov These findings suggest that Tyr-MIF-1 can activate central dopaminergic pathways. nih.gov
Interactive Data Table: Effect of Tyr-MIF-1 on Haloperidol-Induced Catalepsy in Rats
Modulation of Levodopa-Induced Behavioral Responses in Parkinsonian Models
While direct evidence for the effects of this compound on levodopa-induced behaviors is limited in the available literature, extensive research has been conducted on its closely related precursor, L-prolyl-L-leucyl-glycinamide (PLG/MIF-1). In rodent models of Parkinson's disease, such as rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, chronic treatment with levodopa (B1675098) (L-DOPA) can lead to the development of abnormal involuntary movements (dyskinesias) and stereotyped rotational behavior.
Preclinical studies have shown that PLG and its synthetic analogs can modulate the behavioral responses to L-DOPA. In rats with unilateral nigrostriatal lesions, both PLG and its analog Z-PLG were found to potentiate the contraversive rotation elicited by a combination of levodopa and carbidopa. Furthermore, in a reserpine-induced model of parkinsonism, which causes depletion of monoamines, PLG, Z-PLG, and another analog, cyclo-LG, potentiated the reversal of hypokinesia (reduced movement) by levodopa/carbidopa. These findings suggest that PLG and its analogs can facilitate dopaminergic mechanisms in the brain, warranting further investigation into their potential as adjunctive therapies in Parkinson's disease.
Neuroendocrine and Pituitary Axis Regulation
The Tyr-MIF-1 family of peptides, originally isolated from the hypothalamus, has been shown to exert influence beyond the central nervous system, interacting with the complex signaling pathways that constitute the neuroendocrine system. researchgate.net
Influence on Hypothalamic-Pituitary Interactions
The hypothalamus and pituitary gland form a critical axis that regulates numerous physiological processes through the release of hormones. Tyr-MIF-1 has been shown to modulate the secretion of several anterior pituitary hormones in rats. In male rats, administration of Tyr-MIF-1 resulted in a decrease in plasma concentrations of growth hormone (GH) and an increase in luteinizing hormone (LH). In the same study, plasma levels of prolactin, follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH) were unaffected by the peptide.
Furthermore, Tyr-MIF-1 can interact with the effects of other substances on pituitary hormone release. In ovariectomized female rats pre-treated with morphine, Tyr-MIF-1 was able to reduce the morphine-induced increase in GH secretion and showed a tendency to inhibit the morphine-induced rise in prolactin levels.
Peptides of the Tyr-MIF-1 family also appear to play a role in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. In animal models exposed to various stressors (immobilization, cold, and heat), which typically elevate plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone, administration of Tyr-MIF-1 peptides significantly inhibited these stress-induced hormonal elevations. This suggests that Tyr-MIF-1 may possess anti-stress properties by dampening the HPA axis response.
Interactive Data Table: Effects of Tyr-MIF-1 on Anterior Pituitary Hormone Secretion in Rats
Cardiovascular and Other Systemic Effects (e.g., Antihypertensive Properties of Analogs)
Research into the systemic effects of Tyr-MIF-1 has also extended to its analogs, particularly those of the parent compound PLG (MIF-1), in the context of cardiovascular regulation. Evidence suggests a link between central dopaminergic pathways and the pathogenesis of hypertension in spontaneously hypertensive rats (SHR), an established animal model of genetic hypertension.
Studies have shown that specific analogs of PLG exhibit antihypertensive properties. Two such analogs, L-Prolyl-L-Leucyl-(-)-thiazolidine-2-carboxamide and L-Prolyl-L-Leucyl-(+)-thiazolidine-2-carboxamide, demonstrated an antihypertensive effect in 16-week-old SHRs during the established phase of hypertension. This research supports the hypothesis that modulating central dopamine receptors, which are known to be dysregulated in SHRs, can influence blood pressure.
Advanced Methodologies for Investigating L Tyrosyl L Prolyl L Leucyl Glycinamide Tyr Mif 1
Chemical Synthesis and Purification Techniques
The creation and verification of L-Tyrosyl-L-prolyl-L-leucyl-glycinamide in a laboratory setting rely on precise chemical synthesis followed by rigorous purification and confirmation processes.
Advanced Solid-Phase Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling this compound (Tyr-Pro-Leu-Gly-NH2). This method involves covalently attaching the C-terminal amino acid (glycinamide) to an insoluble polymer resin and sequentially adding the subsequent amino acids (Leucine, Proline, and Tyrosine).
Advanced SPPS strategies for this tetrapeptide typically employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins with a resin suitable for producing a C-terminal amide, such as a Rink Amide resin. The process follows a cycle of deprotection and coupling steps:
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. Common coupling reagents include combinations like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or more advanced reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of the peptide bond.
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated for each amino acid in the sequence: Glycine, Leucine (B10760876), Proline, and finally Tyrosine. Side-chain protecting groups, such as tert-butyl (tBu) for the hydroxyl group of Tyrosine, are used to prevent unwanted side reactions. Upon completion of the sequence, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
| Synthesis Step | Reagent/Process | Purpose |
| Resin Selection | Rink Amide Resin | Provides a solid support and yields a C-terminal amide upon cleavage. |
| Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group to allow for the next coupling step. |
| Amino Acid Coupling | Fmoc-amino acid, HBTU/HOBt, DIPEA | Activates the incoming amino acid and catalyzes peptide bond formation. |
| Final Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation
Following synthesis and cleavage, the crude peptide requires purification and characterization to ensure it is the correct compound and free of impurities.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary method for both purifying the crude peptide and assessing its final purity. Specifically, Reverse-Phase HPLC (RP-HPLC) is used, which separates molecules based on their hydrophobicity. The crude peptide is dissolved in a solvent and injected into an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. The desired peptide, this compound, will elute at a characteristic retention time, separating it from deletion sequences or other synthesis-related impurities. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Methods: Mass Spectrometry (MS) is essential for confirming the identity of the synthesized peptide. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide. jchemrev.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. jchemrev.com For this compound (C22H33N5O5), the expected monoisotopic mass is approximately 447.25 Da. genscript.com High-resolution mass spectrometry can confirm the elemental composition, providing definitive proof of the peptide's identity. Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, confirming the correct order of amino acids.
In Vitro Receptor Pharmacology
Understanding how this compound interacts with its biological targets is achieved through in vitro pharmacological assays.
Quantitative Radioligand Binding Assays (e.g., Saturation, Competition)
Radioligand binding assays are a fundamental tool for characterizing the interaction of Tyr-MIF-1 with its receptors, such as the µ-opioid receptor. nih.govgiffordbioscience.com These assays use a radioactively labeled version of a ligand (e.g., [3H]-Tyr-MIF-1 or [125I]-Tyr-MIF-1) to quantify binding to receptors in tissue homogenates (e.g., brain membranes) or cell lines. oncodesign-services.com
Saturation Binding Assays: These assays determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.com Increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioactivity is then measured. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.
Competition Binding Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound, for a specific receptor. giffordbioscience.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value. For example, studies on isolated brain capillaries showed that unlabeled Tyr-MIF-1 could displace radioiodinated Tyr-MIF-1, with a 50% inhibition observed at a concentration of 1.5 x 10⁻⁶ M. nih.gov
| Competitor Compound | Target Receptor/Tissue | Radioligand | IC50 | Key Finding |
| Unlabeled Tyr-MIF-1 | Brain Capillaries | [¹²⁵I]-Tyr-MIF-1 | 1.5 µM | Demonstrates specific binding sites for Tyr-MIF-1 on brain endothelial cells. nih.gov |
| Met-enkephalin | Brain Capillaries | [¹²⁵I]-Tyr-MIF-1 | ~10 µM | Shows that the Tyr-MIF-1 transport system is shared with enkephalins. nih.gov |
| MIF-1 | Brain Capillaries | [¹²⁵I]-Tyr-MIF-1 | No Inhibition | Indicates the N-terminal tyrosine is crucial for binding to this site. nih.gov |
Cell-Based Signaling and Functional Assays (e.g., Adenylate Cyclase Activity)
Beyond simple binding, functional assays are needed to determine the physiological effect of this compound binding to its receptor. These assays measure downstream cellular responses. Since Tyr-MIF-1 interacts with G-protein coupled receptors (GPCRs) like the µ-opioid receptor, a common functional assay is the measurement of adenylate cyclase activity.
Adenylate cyclase is an enzyme that produces the second messenger cyclic AMP (cAMP). Many GPCRs, including the µ-opioid receptor, are coupled to inhibitory G-proteins (Gi) that suppress adenylate cyclase activity upon receptor activation by an agonist. Conversely, chronic exposure to an opioid agonist can lead to a compensatory upregulation of the adenylate cyclase system. frontiersin.org The effect of Tyr-MIF-1, which can act as an opioid antagonist or modulator, can be quantified by its ability to alter agonist-induced changes in cAMP levels. lktlabs.com In a typical assay, cells expressing the receptor of interest are treated with an agonist (e.g., morphine) in the presence and absence of Tyr-MIF-1. The intracellular cAMP levels are then measured, often using techniques like enzyme-linked immunosorbent assays (ELISA) or fluorescence-based biosensors. An antagonistic effect of Tyr-MIF-1 would be observed as a reversal of the agonist-induced inhibition of adenylate cyclase.
Biochemical and Enzymatic Studies
Biochemical and enzymatic studies focus on the metabolic stability, degradation, and potential precursor-product relationships of this compound. Research indicates that Tyr-MIF-1 can serve as a precursor to MIF-1 (Pro-Leu-Gly-NH2) in brain mitochondria, suggesting it undergoes enzymatic processing. genscript.com The primary enzymatic degradation pathway for peptides often involves cleavage by peptidases. For Tyr-MIF-1, a likely point of enzymatic attack is the peptide bond between Tyrosine and Proline by aminopeptidases.
Studies investigating its stability would involve incubating this compound with tissue homogenates (e.g., brain, plasma) or purified enzymes. The rate of its disappearance and the appearance of metabolites, such as MIF-1 or individual amino acids, would be monitored over time using methods like HPLC or mass spectrometry. Identifying the specific enzymes responsible for its degradation can be achieved by using selective enzyme inhibitors. For instance, MIF-1 itself is known to be an enzymatic degradation product of oxytocin (B344502), highlighting the complex network of peptide processing in biological systems. nih.gov Understanding the enzymatic processing of Tyr-MIF-1 is crucial for interpreting its biological activity and duration of action.
Enzyme Kinetics and Substrate Specificity Determinations
The metabolic fate of this compound is primarily dictated by the action of specific peptidases. A key enzymatic process involves the conversion of this tetrapeptide into Prolyl-L-leucyl-glycinamide (MIF-1) through the cleavage of the N-terminal tyrosine residue. This reaction is catalyzed by a specific brain aminopeptidase (B13392206).
Studies on rat brain homogenates have determined the rate of this conversion to be approximately 16 µmol per gram of wet weight per hour. The enzyme responsible for this activity exhibits substrate specificity. For instance, it also acts on morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2), cleaving the same Tyr-Pro bond. However, other aminopeptidases, such as a Mn2+-activated aminopeptidase from mouse brain and leucine aminopeptidase from porcine kidney, are not capable of degrading this compound.
The enzymatic degradation of this compound can be influenced by various inhibitors. Bestatin has been shown to inhibit the converting aminopeptidase with a half-maximal inhibitory concentration (IC50) of 5 x 10⁻⁵ M. In contrast, puromycin (B1679871) does not affect the conversion rate. In human and rat plasma, the degradation of this compound is rapid, with Tyr-Pro being a predominant degradation product, rather than MIF-1. This degradation can be slowed by enzyme inhibitors such as EDTA and bestatin.
Detailed kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for the enzymes that degrade this compound are not extensively documented in the available literature.
| Substrate/Inhibitor | Enzyme/System | Effect | Rate/Concentration |
| This compound | Rat Brain Aminopeptidase | Conversion to MIF-1 | 16 µmol/g wet wt/h |
| Morphiceptin | Rat Brain Aminopeptidase | Cleavage of Tyr-Pro bond | - |
| Bestatin | Rat Brain Aminopeptidase | Inhibition | IC50: 5 x 10⁻⁵ M |
| Puromycin | Rat Brain Aminopeptidase | No effect | - |
| EDTA | Human and Rat Plasma | Slowed degradation | - |
Proteomic Approaches for Enzyme Identification
While the enzymatic degradation of this compound has been characterized to some extent through classical biochemical methods, the application of proteomic approaches for the specific identification of all metabolizing enzymes is not well-documented in the current scientific literature. Proteomic correlation profiling, a method that combines biochemical fractionation with mass spectrometry-based protein identification, has been successfully used to identify other drug-metabolizing enzymes. thermofisher.com This technique could theoretically be applied to identify the specific peptidases that process this compound in various tissues. Such an approach would involve fractionating tissue extracts, assaying the fractions for the peptide's degradation, and then using proteomic analysis to identify the proteins whose abundance correlates with the enzymatic activity. thermofisher.com
Structural Biology and Conformational Analysis
The biological activity of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. A variety of biophysical techniques have been employed to investigate the structural properties of this compound.
X-Ray Crystallography
To date, there is no publicly available crystal structure of this compound in the Protein Data Bank or reported in peer-reviewed literature. X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The absence of a crystal structure for this tetrapeptide means that insights into its solid-state conformation, precise bond angles, and intermolecular interactions within a crystal lattice are currently unavailable.
Solution-State Conformation through Nuclear Magnetic Resonance (NMR) and Circular Dichroism
The conformation of this compound in an aqueous environment has been elucidated using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These studies have revealed that the peptide exists in a slow exchange between two distinct conformers. nih.gov This conformational heterogeneity is attributed to the cis-trans isomerization of the amide bond preceding the proline residue.
The major conformer, which is more populated, is characterized by a close proximity between the aromatic ring of the N-terminal tyrosine and the pyrrolidine (B122466) ring of the adjacent proline. nih.gov This interaction is not observed in the minor conformer. nih.gov The relative populations of these two conformers have been determined, with the minor conformation accounting for approximately 30% of the total population over a wide temperature range. nih.gov
While circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution, specific CD studies focusing on the conformational analysis of this compound are not extensively reported. springernature.comnih.govsubr.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light and can provide information about the presence of ordered secondary structures like helices, beta-sheets, or turns. nih.govsubr.edu
| Technique | Key Findings |
| Nuclear Magnetic Resonance (NMR) | - Existence of two conformers in slow exchange. - Conformational heterogeneity due to cis-trans isomerization of the Tyr-Pro peptide bond. - Major conformer shows interaction between the tyrosine and proline rings. - Minor conformer constitutes about 30% of the population. nih.gov |
| Circular Dichroism (CD) | Specific studies on this compound are not widely available. |
| X-Ray Crystallography | No crystal structure has been reported. |
Emerging Research Avenues and Translational Perspectives for L Tyrosyl L Prolyl L Leucyl Glycinamide Tyr Mif 1
Exploration of Undiscovered Biological Functions and Signaling Networks
While Tyr-MIF-1 is well-documented for its anti-opiate activity and its selectivity for the mu-opioid receptor, current research is venturing beyond these established functions to explore novel biological roles and signaling networks. nih.gov These investigations suggest that the influence of Tyr-MIF-1 extends to various aspects of neurophysiology, including gastrointestinal motility, learning and memory, and interactions with other neurotransmitter systems.
Central administration of Tyr-MIF-1 has been shown to stimulate antral and duodenal myoelectric activity in rats, an effect that appears to be mediated by dopamine (B1211576), sigma, and cholecystokinin (B1591339) (CCK) receptors. nih.gov This suggests a potential role for Tyr-MIF-1 in the brain-gut axis, a complex communication network that links the emotional and cognitive centers of the brain with peripheral intestinal functions.
Furthermore, studies have indicated that Tyr-MIF-1 can influence cognitive processes. In passive avoidance tests, the peptide resulted in significantly faster entry into a shock-associated chamber, suggesting an impact on learning and memory. nih.gov The exact mechanisms underlying these effects are still under investigation, but they may be linked to its modulation of dopaminergic and opioid pathways, both of which are known to play crucial roles in cognition.
Recent findings also point towards an interaction between the Tyr-MIF-1 family of peptides and the endocannabinoid system, particularly in the context of stress-induced analgesia. researchgate.netresearcher.life This emerging area of research suggests that the neurophysiological effects of Tyr-MIF-1 may be more complex than previously understood, involving a wider network of signaling molecules and receptors. The exploration of these undiscovered functions and signaling networks is a key focus of current research, promising to reveal the full therapeutic potential of this versatile neuropeptide.
Development of Advanced Peptidomimetics with Enhanced Pharmacokinetic Profiles
A significant hurdle in the therapeutic application of neuropeptides like Tyr-MIF-1 is their inherent instability and poor pharmacokinetic profiles. nih.gov Native peptides are often rapidly degraded by proteases in plasma, limiting their bioavailability and duration of action. To overcome these limitations, researchers are actively developing advanced peptidomimetics—synthetic molecules that mimic the structure and function of the native peptide but with improved stability and pharmacokinetic properties.
One promising strategy involves the synthesis of bioconjugates. For instance, new analogues of Tyr-MIF-1 have been synthesized incorporating a pyrrole (B145914) moiety, with some of these compounds demonstrating analgesic activity. researchgate.net Such chemical modifications can protect the peptide from enzymatic degradation and enhance its ability to cross the blood-brain barrier. The table below summarizes the relative analgesic activity of some newly synthesized Tyr-MIF-1 analogues.
| Compound | Relative Analgesic Activity |
| Tyr-MIF-1 | +++ |
| Pyr-Tyr-Phe-Leu-Ala-OH | + |
| Pyr-Ala-Leu-Phe-Tyr-OH | ++ |
| Data is presented to show relative differences in activity based on the referenced study. |
Another approach to enhancing peptide stability is the introduction of unnatural amino acids or the modification of the peptide backbone. mdpi.com These changes can render the peptide resistant to proteolysis without compromising its biological activity. While specific pharmacokinetic data for a wide range of Tyr-MIF-1 peptidomimetics is still emerging, the principles of peptidomimetic design offer a clear path toward developing more drug-like candidates based on the Tyr-MIF-1 scaffold. The ultimate goal is to create analogues with prolonged half-lives, improved oral bioavailability, and enhanced target specificity, thereby translating the therapeutic potential of Tyr-MIF-1 into viable clinical applications. rogelcancercenter.orgmdpi.com
Integration with Multi-Omics and Systems Neuroscience Approaches
The complexity of neuropeptide signaling necessitates a holistic approach to understanding their function in the broader context of the nervous system. The integration of Tyr-MIF-1 research with multi-omics and systems neuroscience methodologies holds immense potential for elucidating its comprehensive biological role. tandfonline.comwisc.educncb.ac.cn
Multi-omics , which encompasses genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, global view of the molecular changes induced by Tyr-MIF-1 administration. mdpi.comumich.edu For example, metabolomic studies could identify novel metabolic pathways modulated by Tyr-MIF-1, while proteomic analyses could uncover previously unknown protein-protein interactions and signaling cascades. nih.govnih.gov Although specific multi-omics studies on Tyr-MIF-1 are currently limited, the application of these techniques to neuropeptide research in general has proven to be a powerful tool for discovery. tandfonline.comwisc.educncb.ac.cn
Systems neuroscience aims to understand how neural circuits and systems produce behavior. By employing techniques such as in vivo electrophysiology and advanced imaging, researchers can investigate how Tyr-MIF-1 modulates the activity of specific neuronal populations and influences large-scale brain networks. This approach can help to bridge the gap between the molecular actions of Tyr-MIF-1 and its effects on complex behaviors like pain perception, mood, and cognition. The integration of these advanced methodologies will be crucial for constructing a comprehensive model of Tyr-MIF-1's function within the intricate landscape of the brain.
Potential as a Research Tool for Probing Dopaminergic and Opiate Systems
Beyond its therapeutic potential, Tyr-MIF-1 serves as a valuable research tool for dissecting the intricate workings of the dopaminergic and opiate systems. Its unique pharmacological profile allows for the selective modulation of these pathways, providing insights into their roles in various physiological and pathological processes.
As a selective antagonist of the mu-opioid receptor, Tyr-MIF-1 can be used to investigate the specific functions of this receptor subtype in pain, reward, and addiction. nih.govvcu.edu For example, it can be employed to block morphine-induced analgesia, helping to delineate the downstream signaling pathways involved in opioid action. researchgate.net Its ability to cross the blood-brain barrier further enhances its utility as a research tool for central nervous system studies. nih.gov
The interaction of Tyr-MIF-1 with the dopaminergic system also presents opportunities for research. Studies have shown that dopamine receptor antagonists can block some of the central nervous system actions of Tyr-MIF-1, suggesting a functional link between these two systems. nih.gov This makes Tyr-MIF-1 a useful probe for exploring the interplay between the opioid and dopamine pathways, which is critical for understanding the neurobiology of reward and motivation. physiology.orgmssm.edu The table below highlights some of the key pharmacological actions of Tyr-MIF-1 that underscore its utility as a research tool.
| System | Action of Tyr-MIF-1 | Research Application |
| Opiate System | Selective antagonist at the mu-opioid receptor | Elucidating the role of the mu-opioid receptor in pain and reward |
| Dopaminergic System | CNS effects are blocked by dopamine receptor antagonists | Investigating the interplay between opioid and dopamine signaling |
| Brain-Gut Axis | Stimulates gastrointestinal motility via dopamine, sigma, and CCK receptors | Probing the neural circuits that link the brain and the gut |
By leveraging the unique properties of Tyr-MIF-1, researchers can continue to unravel the complexities of neurotransmitter systems that are fundamental to brain function and behavior.
Q & A
Q. What are the established methodologies for synthesizing L-Tyrosyl-L-prolyl-L-leucyl-glycinamide, and how do reaction conditions influence peptide purity?
Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc/t-Bu chemistry. Proline’s cyclic structure requires optimized coupling times (e.g., 1 hour for Pro-Leu bonds) to avoid incomplete reactions. Post-synthesis, reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) is used for purification . Purity (>95%) can be confirmed via mass spectrometry (MALDI-TOF) and amino acid analysis. Evidence from similar tetrapeptides (e.g., Tyr-Pro-Phe-Pro-Gly-OH) suggests that proline-rich sequences may require elevated temperatures (40–50°C) during synthesis to minimize aggregation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Circular dichroism (CD) spectroscopy in aqueous buffers (pH 3–7) identifies secondary structures (e.g., β-turns or random coils). Nuclear magnetic resonance (NMR), particularly 2D NOESY, resolves spatial proximity of Tyr-Pro and Leu-Gly residues. Computed properties from related peptides (e.g., PSA: 475.07, logP: -0.82) guide solubility assessments in polar solvents like DMSO or PBS . Stability under storage conditions (e.g., -80°C lyophilized vs. 4°C in solution) should be monitored via HPLC retention time shifts over 30-day intervals .
Q. How do sequence variations (e.g., D-amino acid substitution) alter the bioactivity of similar tetrapeptides?
Comparative studies on analogs like L-Tyrosyl-L-prolyl-D-phenylalanyl-L-prolylglycine (PubChem data) reveal that D-amino acids disrupt receptor binding. For example, substituting Leu with D-Leu reduces affinity for opioid receptors by >50% in radioligand assays . Methodologically, alanine scanning or residue truncation (e.g., removing Glycinamide) followed by SPR analysis quantifies binding kinetics (KD, kon/koff rates) .
Advanced Research Questions
Q. What experimental designs address contradictory data on the in vivo stability of this compound in plasma?
Contradictions arise from species-specific protease activity. A dual-labeling approach (³H-Tyr and ¹⁴C-Leu) tracks degradation in human vs. rodent plasma. LC-MS/MS identifies cleavage products (e.g., Tyr-Pro-Leu), while protease inhibitors (e.g., EDTA for metalloproteases) isolate degradation pathways . Parallel in silico modeling (e.g., PeptideCutter) predicts cleavage sites to guide mutagenesis (e.g., Pro→Hyp substitutions) .
Q. How can researchers resolve discrepancies in reported receptor specificity for proline-rich peptides?
Discrepancies may stem from assay conditions. Use orthogonal methods:
Q. What strategies optimize the blood-brain barrier (BBB) penetration of this compound for CNS studies?
Modify physicochemical properties:
- Lipidation (e.g., myristoylation of Glycinamide) increases logP from -0.82 to 1.5, enhancing passive diffusion.
- Prodrug approaches (e.g., esterification of Tyr’s hydroxyl group) improve stability in peripheral circulation.
- In situ perfusion models (rat brain) quantify BBB permeability (PS product) using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
